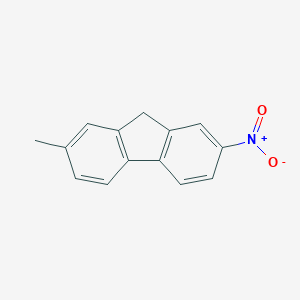

9H-Fluorene, 2-methyl-7-nitro-

Descripción general

Descripción

“9H-Fluorene, 2-methyl-” is a chemical compound with the formula C14H12 . It is also known by other names such as Fluorene, 2-methyl-; 2-Methylfluorene; 2-Methyl-9H-fluorene . The molecular weight of this compound is 180.2451 .

Molecular Structure Analysis

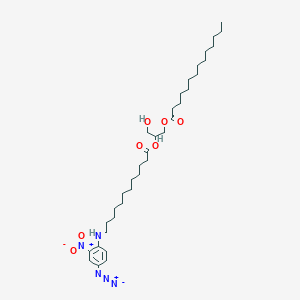

The molecular structure of “9H-Fluorene, 2-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Fluorene, 2-methyl-” include a molecular weight of 180.2451 . Unfortunately, the search results do not provide more detailed information on its physical and chemical properties.Aplicaciones Científicas De Investigación

OLED Material Synthesis : 9,9-Dimethyl-9H-fluoren-2-ylboronic acid, synthesized using fluorene, shows potential as an intermediate for OLED materials (Bai Xue-feng, 2013).

Organic Semiconductors and Optical Properties : 2,7-Dibromo-4-amino-9H-fluorene is notable for its role in the synthesis of organic semiconductors and its optical properties (Jiang Shan-sha, 2015).

Fluorescence Probes : The synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, especially with electron-withdrawing substituents, is promising for femtosecond solvation dynamics fluorescence probes (Ginagunta Saroja et al., 2004).

Friedel-Crafts Acetylation : Mono- and diacetyl-9H-fluorenes can be synthesized via Friedel-Crafts acetylation of 9H-fluorene, with variations influenced by solvent polarity, temperature, and reaction time (S. Titinchi et al., 2008).

Selective Sensing Abilities : Synthesized fluorene compounds have been demonstrated to possess selective sensing abilities for picric acid, Fe3+, and l-arginine in biomolecules (Yingying Han et al., 2020).

Liquid Crystalline Behavior : A mesogenic fluorene derivative exhibits monotropic nematic liquid crystalline behavior and polymorphic solid state, suitable for various applications (Sakuntala Gupta et al., 2018).

Synthetic Routes in Chemistry : Various studies have highlighted efficient synthetic routes and reactions involving fluorene derivatives, contributing to the advancement of chemical synthesis and materials science (Various Authors, 2003-2022).

Detoxification Potential by Fungi : The fungus Cunninghamella elegans has shown the ability to metabolize 2-nitrofluorene into less mutagenic metabolites, indicating potential detoxification applications (J. V. Pothuluri et al., 1996).

Laser Protection Properties : Polyfluorenylacetylenes, especially those with a longer fluorene moiety, exhibit improved near-infrared laser protection properties and enhanced thermal stability (Gang Zhao et al., 2017).

Propiedades

IUPAC Name |

2-methyl-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-9-2-4-13-10(6-9)7-11-8-12(15(16)17)3-5-14(11)13/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVBSCDYFOVQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148410 | |

| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene, 2-methyl-7-nitro- | |

CAS RN |

108100-28-3 | |

| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)